

Disuccinimidyl Tartrate: A Technical Guide to Structure, Function, and Application

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Compound of Interest

Compound Name: Disuccinimidyl tartrate

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Introduction

Disuccinimidyl tartrate (DST) is a homobifunctional crosslinking agent widely utilized in biological research to covalently link interacting proteins or to stabilize protein conformations. Its unique properties, including amine reactivity and a cleavable spacer arm, make it a versatile tool for studying protein-protein interactions, elucidating the quaternary structure of protein complexes, and preparing antibody-drug conjugates. This technical guide provides an in-depth overview of the structure, functional groups, and applications of DST, complete with detailed experimental protocols and a summary of its key physicochemical properties.

Structure and Functional Groups

Disuccinimidyl tartrate is characterized by a central tartrate moiety flanked by two N-hydroxysuccinimide (NHS) ester functional groups. The empirical formula for DST is $C_{12}H_{12}N_2O_{10}$, and it has a molecular weight of approximately 344.23 g/mol. [\[1\]](#)[\[2\]](#)[\[3\]](#)

The key structural features of DST are:

- **N-Hydroxysuccinimide (NHS) Esters:** These are highly reactive functional groups located at both ends of the molecule. [\[1\]](#)[\[2\]](#)[\[4\]](#) NHS esters readily react with primary amines ($-NH_2$) found on the side chains of lysine residues and the N-terminus of proteins, forming stable amide bonds. [\[1\]](#)[\[2\]](#)[\[4\]](#) This reaction is most efficient at a pH range of 7 to 9.

- **Tartrate Backbone:** The central part of the DST molecule is derived from tartaric acid. This backbone contains a vicinal diol (two hydroxyl groups on adjacent carbon atoms). This feature is crucial as it allows for the cleavage of the crosslink under mild oxidative conditions using sodium metaperiodate (NaIO_4).[\[1\]](#)[\[4\]](#)[\[5\]](#)
- **Homobifunctional Nature:** DST is a homobifunctional crosslinker, meaning it has two identical reactive groups.[\[2\]](#)[\[4\]](#)[\[5\]](#) This allows for the straightforward crosslinking of similar functional groups (primary amines in this case) in a one-step reaction.

The spacer arm length of DST is approximately 6.4 Å, which defines the distance between the two linked amine groups.[\[6\]](#)[\[7\]](#)

Physicochemical Properties

A summary of the key quantitative data for **Disuccinimidyl tartrate** is presented in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	$\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_{10}$	[1] [2] [3]
Molecular Weight	344.23 g/mol	[1] [2] [3] [4] [8]
CAS Number	62069-75-4	[1] [2] [9]
Appearance	White to off-white solid/powder	[1] [4] [8]
Melting Point	195-197 °C	[4] [5] [8]
Solubility	Soluble in DMSO and DMF	[1] [2]
Spacer Arm Length	6.4 Å (0.64 nm)	[6] [7]
Reactive Groups	N-hydroxysuccinimide (NHS) esters	[1] [4]
Reactive Towards	Primary amines ($-\text{NH}_2$)	[1] [4]
Cleavability	Cleavable by sodium metaperiodate	[1] [4] [5]

Experimental Protocols

The following sections provide detailed methodologies for a typical protein crosslinking experiment using DST and the subsequent cleavage of the crosslinker.

Protocol 1: Protein Crosslinking with Disuccinimidyl Tartrate

This protocol outlines the steps for crosslinking proteins in solution using DST.

Materials:

- **Disuccinimidyl Tartrate (DST)**
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, or bicarbonate/carbonate buffer) at pH 7.2-8.0
- Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 7.5)
- Desalting column or dialysis equipment

Procedure:

- **Prepare DST Stock Solution:** Immediately before use, prepare a stock solution of DST in anhydrous DMSO or DMF. A typical concentration is 10-25 mM. For example, to make a 25 mM solution, dissolve 8.6 mg of DST in 1 mL of DMSO.
- **Prepare Protein Sample:** The protein sample should be dissolved in an amine-free buffer at a suitable concentration (typically 0.1-5 mg/mL). Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target proteins for reaction with the NHS esters.
- **Crosslinking Reaction:** Add the DST stock solution to the protein sample. The molar ratio of DST to protein is a critical parameter and may require optimization. A common starting point is a 20 to 50-fold molar excess of DST over the protein.

- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal incubation time and temperature may vary depending on the specific proteins and their reactivity.
- **Quenching:** Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess, unreacted DST. Incubate for 15 minutes at room temperature.
- **Removal of Excess Reagents:** Remove excess crosslinker and quenching buffer byproducts using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Cleavage of Disuccinimidyl Tartrate Crosslinks

This protocol describes the cleavage of the tartrate moiety of DST using sodium metaperiodate.

Materials:

- Crosslinked protein sample
- Sodium metaperiodate (NaIO_4)
- Cleavage buffer (e.g., 50 mM sodium acetate, pH 5.0)

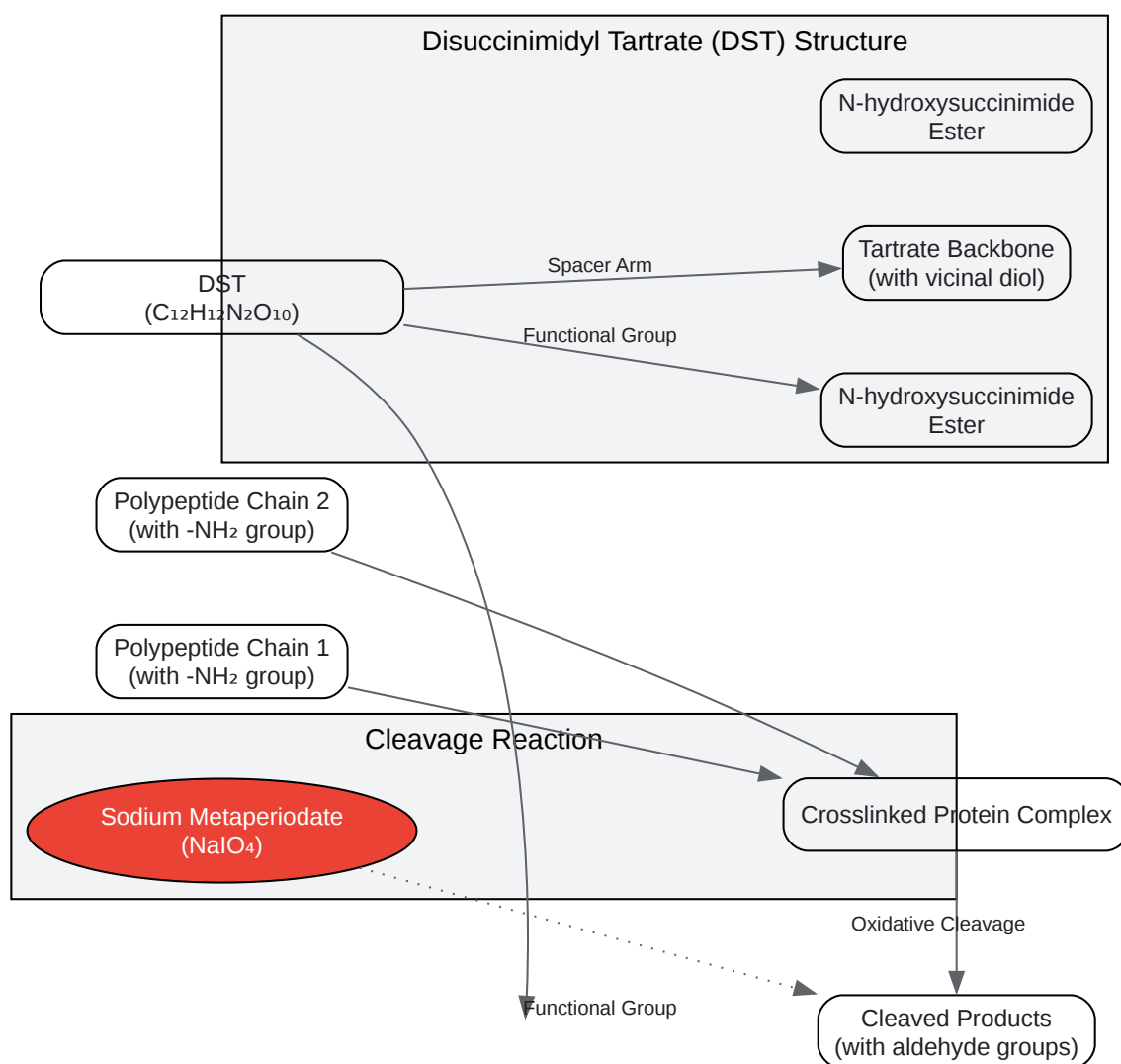
Procedure:

- **Prepare Cleavage Solution:** Prepare a fresh solution of sodium metaperiodate in the cleavage buffer. A typical concentration is 15 mM.
- **Cleavage Reaction:** Add the sodium metaperiodate solution to the crosslinked protein sample.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature in the dark. The cleavage reaction is sensitive to light.
- **Further Processing:** After cleavage, the protein sample can be further analyzed, for example, by SDS-PAGE to observe the dissociation of crosslinked complexes. The cleavage results in

the formation of two aldehyde groups on the previously linked molecules.

Reaction Mechanism and Cleavage

The overall workflow of DST crosslinking and cleavage involves the reaction of the NHS esters with primary amines on proteins to form stable amide bonds, followed by the oxidative cleavage of the central diol in the tartrate spacer.



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Caption: Workflow of DST-mediated protein crosslinking and subsequent cleavage.

Conclusion

Disuccinimidyl tartrate is a valuable reagent for researchers in various fields of life sciences and drug development. Its amine-reactive NHS esters allow for efficient crosslinking of proteins, while the cleavable tartrate spacer arm provides a means to reverse the crosslinking for subsequent analysis. The detailed protocols and data presented in this guide offer a comprehensive resource for the effective application of DST in studying protein interactions and structure.

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